4-Morpholinebutanenitrile

Description

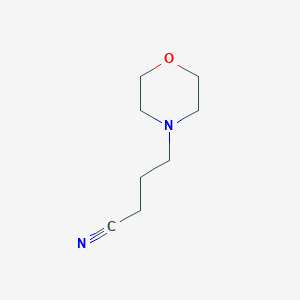

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-2,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHBZJPTXSALLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303900 | |

| Record name | 4-Morpholinebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-11-4 | |

| Record name | 4-Morpholinebutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MORPHOLINEBUTYRONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinebutanenitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of novel compounds is paramount. This guide provides a detailed overview of 4-Morpholinebutanenitrile, a morpholine derivative with potential applications in chemical synthesis and pharmaceutical research.

Core Chemical Properties

This compound, with the chemical formula C₈H₁₄N₂O, is a member of the morpholine family.[1] Its molecular structure consists of a morpholine ring linked to a butyronitrile group. A summary of its key identifiers and computed properties is provided below.

| Identifier | Value |

| IUPAC Name | 4-morpholin-4-ylbutanenitrile |

| CAS Number | 5807-11-4 |

| PubChem CID | 294574 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Canonical SMILES | C1COCCN1CCCC#N |

| InChI Key | WQJRIZJSPHOKGE-UHFFFAOYSA-N |

Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

| Property | Value |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 154.110613074 g/mol |

| Monoisotopic Mass | 154.110613074 g/mol |

| Topological Polar Surface Area | 33.1 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 143 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. The following information is available for this compound in the PubChem database.[1]

| Spectrum Type | Details |

| 1H NMR | Available, provided by the Janssen Pharmaceutical Research Laboratory. |

| 13C NMR | Available, sample sourced from Aldrich Chemical Company, Inc. |

| IR Spectrum | Vapor phase IR spectrum available. |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific experimental parameters for the cited spectra are not provided, a general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

Experimental Protocol: Infrared (IR) Spectroscopy

A general procedure for obtaining a vapor phase IR spectrum is:

-

Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell. The temperature is controlled to ensure the sample is in the vapor phase without decomposition.

-

Instrument Setup: The gas cell is placed in the sample compartment of an FTIR spectrometer.

-

Data Acquisition: An infrared beam is passed through the sample, and the transmitted light is detected. A background spectrum of the empty cell is also recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule are then identified.

Synthesis of this compound

A potential synthetic route to this compound is the cyanoethylation of morpholine. This reaction involves the Michael addition of morpholine to acrylonitrile.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine morpholine and a suitable solvent (e.g., ethanol or water).

-

Addition of Acrylonitrile: Slowly add acrylonitrile to the stirred solution of morpholine. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a safe temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the reaction goes to completion.

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography.

Safety and Hazards

According to the aggregated GHS information, this compound is classified as follows:

-

Acute toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Logical Workflow for Compound Characterization

For a novel compound like this compound, a systematic workflow is crucial to fully characterize its properties and potential for further development.

Caption: Workflow for Novel Compound Characterization.

This guide provides a foundational understanding of the chemical properties of this compound. Further experimental investigation is necessary to fully elucidate its biological activity and potential applications in drug discovery and development.

References

An In-depth Technical Guide to 4-Morpholinebutanenitrile (CAS Number 5807-11-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Morpholinebutanenitrile (CAS: 5807-11-4), a heterocyclic organic compound. This document details its chemical and physical properties, outlines a probable synthetic route, and presents available spectral data. While the morpholine scaffold is a recognized pharmacophore in medicinal chemistry, this guide notes a lack of publicly available information on the specific biological activity or drug development applications of this compound itself. The content herein is intended to serve as a foundational resource for researchers and professionals interested in the chemical characteristics and synthesis of this compound.

Introduction

This compound, with the CAS number 5807-11-4, is a chemical compound featuring a morpholine ring N-substituted with a butyronitrile group. The morpholine moiety is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] This guide provides a detailed summary of the known technical data for this compound to support its potential use in chemical synthesis and research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-morpholin-4-ylbutanenitrile | [2] |

| CAS Number | 5807-11-4 | [2] |

| Molecular Formula | C₈H₁₄N₂O | [2] |

| Molecular Weight | 154.21 g/mol | [2] |

| Canonical SMILES | C1COCCN1CCCC#N | [2] |

| InChI Key | DNHBZJPTXSALLZ-UHFFFAOYSA-N | [2] |

| XLogP3-AA | -0.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 154.110613074 Da | [2] |

| Monoisotopic Mass | 154.110613074 Da | [2] |

| Topological Polar Surface Area | 36.3 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

| Complexity | 143 | [2] |

Synthesis

Proposed Experimental Protocol: N-alkylation of Morpholine

This protocol is a general procedure based on common organic synthesis techniques for similar reactions.

Materials:

-

Morpholine

-

4-Chlorobutyronitrile

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a stirred solution of morpholine (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).

-

Add 4-chlorobutyronitrile (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the solid byproducts (e.g., inorganic salts).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

A workflow for this proposed synthesis is depicted in the following diagram.

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of this compound. While raw spectral data is not publicly available, the following tables summarize the expected and reported spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the morpholine ring and the butyronitrile chain.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| H on C adjacent to N in morpholine ring | Triplet | ~2.4 |

| H on C adjacent to O in morpholine ring | Triplet | ~3.7 |

| -CH₂- adjacent to morpholine N | Triplet | ~2.5 |

| -CH₂- in the middle of the chain | Multiplet | ~1.8 |

| -CH₂- adjacent to -CN | Triplet | ~2.4 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (ppm) |

| C in morpholine ring adjacent to N | ~53 |

| C in morpholine ring adjacent to O | ~67 |

| -CH₂- adjacent to morpholine N | ~56 |

| -CH₂- in the middle of the chain | ~22 |

| -CH₂- adjacent to -CN | ~16 |

| -C≡N | ~119 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C≡N stretch (nitrile) | 2240-2260 | Medium, Sharp |

| C-O-C stretch (ether) | 1070-1150 | Strong |

| C-N stretch (amine) | 1020-1250 | Medium |

Biological and Pharmaceutical Applications

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] However, a thorough search of scientific literature and patent databases reveals no specific studies on the biological activity or pharmacological properties of this compound (CAS 5807-11-4).

While it is plausible that this compound could serve as a chemical intermediate in the synthesis of more complex, biologically active molecules, there is no direct evidence of this in the public domain. The designation "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" by chemical suppliers further indicates its current status as a research chemical without known therapeutic applications.[4]

Due to the lack of available data on its interaction with biological systems, no signaling pathways or biological experimental workflows can be described for this compound at this time.

Safety and Handling

Based on aggregated GHS data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a readily characterizable organic compound with defined physicochemical and spectral properties. Its synthesis is likely achievable through standard N-alkylation procedures. Despite the prevalence of the morpholine scaffold in drug discovery, there is a notable absence of publicly available data on the biological activity and potential pharmaceutical applications of this specific molecule. This technical guide serves as a consolidated source of its chemical properties, highlighting the need for further research to explore its potential biological relevance.

References

An In-depth Technical Guide to the Synthesis of 4-Morpholinebutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a reliable synthetic route to 4-Morpholinebutanenitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the N-alkylation of morpholine followed by a nucleophilic substitution to introduce the nitrile functionality. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical application.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the intermediate, 4-(3-chloropropyl)morpholine, via the N-alkylation of morpholine with a suitable three-carbon electrophile. The subsequent step is the conversion of the chloro-intermediate to the target nitrile through a cyanation reaction.

Logical Workflow of the Synthesis

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Morpholine | C₄H₉NO | 87.12 | Liquid | 129 | 1.007 | 1.454 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | Liquid | 143-145 | 1.59 | 1.485 |

| 4-(3-Chloropropyl)morpholine | C₇H₁₄ClNO | 163.65[1][2] | Oil | 115 (25 mmHg)[2] | 1.08[2] | 1.4720-1.4760[2] |

| Sodium Cyanide | NaCN | 49.01 | Solid | 1496 | 1.595 | - |

| This compound | C₈H₁₄N₂O | 154.21[3] | Liquid | Not available | Not available | Not available |

Experimental Protocols

Step 1: Synthesis of 4-(3-Chloropropyl)morpholine

This procedure details the N-alkylation of morpholine to yield the key intermediate, 4-(3-chloropropyl)morpholine.[1]

Reaction Scheme:

Caption: N-Alkylation of morpholine.

Materials:

-

Morpholine (11.0 mL, 127 mmol)

-

1-Bromo-3-chloropropane (10.0 g, 63.5 mmol)

-

Toluene (100 mL)

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL) in a round-bottom flask, slowly add morpholine (11.0 mL, 127 mmol).[1]

-

Heat the reaction mixture to reflux with continuous stirring for 2 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the insoluble morpholine hydrobromide precipitate.

-

Wash the filtrate sequentially with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to afford 4-(3-chloropropyl)morpholine. A yield of 96% has been reported for this reaction.[1]

Characterization of 4-(3-Chloropropyl)morpholine:

-

¹H NMR (300 MHz, DMSO-d6): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).[1]

-

Mass Spectrometry (M+H)⁺: 164.[1]

Step 2: Synthesis of this compound

This procedure describes the conversion of 4-(3-chloropropyl)morpholine to this compound via a nucleophilic substitution reaction with sodium cyanide.

Reaction Scheme:

Caption: Cyanation of the intermediate.

Materials:

-

4-(3-Chloropropyl)morpholine (10.0 g, 61.1 mmol)

-

Sodium cyanide (3.3 g, 67.2 mmol)

-

Dimethyl sulfoxide (DMSO) (100 mL)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Heating mantle with temperature control

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(3-chloropropyl)morpholine (10.0 g, 61.1 mmol) in dimethyl sulfoxide (100 mL).

-

Add sodium cyanide (3.3 g, 67.2 mmol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (200 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Product Characterization

The identity and purity of the final product, this compound, can be confirmed by various analytical techniques.

| Analytical Data for this compound | |

| Molecular Formula | C₈H₁₄N₂O[3] |

| Molecular Weight | 154.21 g/mol [3] |

| IUPAC Name | 4-morpholin-4-ylbutanenitrile[3] |

| CAS Number | 5807-11-4[3] |

| ¹H NMR | Data available from spectral databases.[3] |

| ¹³C NMR | Data available from spectral databases.[3] |

| IR Spectroscopy | Expected to show a characteristic nitrile (C≡N) stretch around 2240-2260 cm⁻¹. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

Safety Considerations

-

Sodium Cyanide: This reagent is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidic conditions must be avoided as this will generate highly toxic hydrogen cyanide gas.

-

1-Bromo-3-chloropropane: This reagent is a lachrymator and is harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Toluene and diethyl ether are flammable. Ensure all heating is conducted using a heating mantle and that no open flames are present.

This guide provides a robust and reproducible method for the synthesis of this compound. Researchers are advised to adhere to all safety precautions and standard laboratory practices when carrying out these procedures.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Morpholinebutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies used to elucidate the structure of 4-morpholinebutanenitrile. The information presented herein is crucial for researchers involved in the synthesis, characterization, and application of morpholine-containing compounds in drug discovery and development.

Compound Identification and Chemical Properties

This compound is a bifunctional molecule containing a morpholine ring and a nitrile group, linked by a butyl chain. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-morpholin-4-ylbutanenitrile | PubChem[1] |

| Molecular Formula | C₈H₁₄N₂O | PubChem[1] |

| Molecular Weight | 154.21 g/mol | PubChem[1] |

| CAS Number | 5807-11-4 | PubChem[1] |

| Monoisotopic Mass | 154.110613074 Da | PubChem[1] |

graph "4_Morpholinebutanenitrile_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="CH₂", pos="-1.2,-0.5!"]; C2 [label="CH₂", pos="-1.2,0.5!"]; O1 [label="O", pos="1.2,0!"]; C3 [label="CH₂", pos="0,-1.2!"]; C4 [label="CH₂", pos="0,1.2!"]; C5 [label="CH₂", pos="-2.4,-0.5!"]; C6 [label="CH₂", pos="-3.6,-0.5!"]; C7 [label="CH₂", pos="-4.8,-0.5!"]; C8 [label="C", pos="-6.0,-0.5!"]; N2 [label="N", pos="-7.2,-0.5!"];

// Bonds N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- O1; C4 -- O1; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N2 [style=filled, penwidth=2.5, label=" ≡"];

}

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | t | 4H | O-(CH ₂)₂-N |

| ~2.4 | t | 4H | O-(CH₂)₂-N |

| ~2.35 | t | 2H | N-CH ₂-CH₂-CH₂-CN |

| ~1.7 | m | 2H | N-CH₂-CH ₂-CH₂-CN |

| ~2.3 | t | 2H | N-CH₂-CH₂-CH ₂-CN |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~119 | -C N |

| ~67 | O-C H₂- |

| ~58 | N-C H₂-CH₂-CH₂-CN |

| ~54 | -N-(C H₂)₂ |

| ~24 | N-CH₂-C H₂-CH₂-CN |

| ~16 | N-CH₂-CH₂-C H₂-CN |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 2245 | Medium | C≡N stretch (nitrile) |

| 1115 | Strong | C-O-C stretch (ether) |

| 1280-1150 | Medium | C-N stretch (amine) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 154 | [M]⁺, Molecular ion |

| 100 | [M - C₃H₄N]⁺, Loss of propionitrile radical |

| 86 | [M - C₄H₆N]⁺, Loss of butanenitrile radical |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

-

Instrumentation: An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector (or equivalent GC-MS system).

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to identify the molecular ion and major fragment ions.

Synthesis Pathway

A common method for the synthesis of this compound involves the cyanoethylation of morpholine with acrylonitrile, followed by reduction and subsequent reaction with a suitable reagent to introduce the nitrile group at the 4-position. A more direct approach is the nucleophilic substitution of a 4-halobutanenitrile with morpholine.

Data Interpretation and Structure Confirmation

The collective spectroscopic data provides unambiguous evidence for the structure of this compound.

-

IR spectroscopy confirms the presence of the key nitrile (C≡N) and ether (C-O-C) functional groups.[2][3][4]

-

Mass spectrometry establishes the correct molecular weight of 154 g/mol .[1]

-

¹H and ¹³C NMR spectroscopy provides the final and most detailed piece of the puzzle, showing the exact connectivity of all atoms in the molecule and confirming the presence of the morpholine ring and the four-carbon chain.[1][5]

The integration values in the ¹H NMR spectrum correspond to the number of protons in each distinct chemical environment, and the chemical shifts and multiplicities are consistent with the proposed structure. The number of signals in the ¹³C NMR spectrum matches the number of chemically non-equivalent carbon atoms.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

References

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability, have made it a cornerstone in the design of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the core properties of morpholine derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Chemical and Physicochemical Properties of Morpholine

Morpholine (C₄H₉NO) is a colorless, hygroscopic liquid with a characteristic amine-like odor.[1][2] Its heterocyclic structure, featuring an oxygen atom opposite a nitrogen atom, imparts a unique combination of properties that are highly advantageous in drug design.[3][4]

-

Basicity and pKa: The nitrogen atom in the morpholine ring confers basic properties, with a pKa of its conjugate acid around 8.5. This allows for the formation of stable salts, which can improve the solubility and handling of drug candidates.[1][5]

-

Solubility: Morpholine is miscible with water and a wide range of organic solvents.[1][4] The incorporation of a morpholine moiety into a larger molecule often enhances its aqueous solubility, a critical factor for drug absorption and distribution.[6][7]

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted or monosubstituted morpholines) can act as a hydrogen bond donor. These interactions are crucial for binding to biological targets.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.[6][7]

-

Conformational Flexibility: The morpholine ring typically adopts a stable chair conformation, which can influence the overall topography of a molecule and its fit within a biological target.[6][7]

Synthesis of Morpholine Derivatives

A variety of synthetic routes are available for the preparation of morpholine and its derivatives, allowing for extensive chemical exploration.

Industrial Production: Industrially, morpholine is primarily produced through the dehydration of diethanolamine with sulfuric acid or from diethylene glycol and ammonia under high temperature and pressure.[3]

Laboratory Synthesis: In a laboratory setting, common methods for the synthesis of substituted morpholine derivatives include:

-

Reductive Amination: The reaction of a bis(2-haloethyl) ether with a primary amine.

-

Intramolecular Cyclization:

-

Reductive Etherification: Indium(III)-catalyzed intramolecular reductive etherification of keto alcohols is an efficient method for constructing various substituted morpholines.[8]

-

From Amino Alcohols: The reaction of 1,2-amino alcohols with appropriate reagents can lead to the formation of the morpholine ring.[9]

-

-

Multi-component Reactions: Copper-catalyzed domino reactions between terminal alkynes, isocyanates, and oxiranes provide an atom-economic route to highly substituted morpholine derivatives.[10]

A general workflow for the synthesis and evaluation of morpholine derivatives is depicted below.

Pharmacological Properties and Structure-Activity Relationships

The versatility of the morpholine scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives. The morpholine moiety can act as a pharmacophore, directly interacting with the biological target, or it can serve as a scaffold to orient other functional groups and modulate the overall physicochemical properties of the molecule.[11][12][13]

Anticancer Activity

Morpholine derivatives have shown significant promise as anticancer agents, with several approved drugs and numerous candidates in development.[14][15]

Gefitinib (Iressa®): An anilinoquinazoline derivative containing a morpholine ring, gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[11][12] The morpholine group in gefitinib enhances its solubility and pharmacokinetic properties.

PI3K Inhibitors: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. The morpholine ring is a key feature in many PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[16][17]

The signaling pathway targeted by gefitinib is illustrated below.

Quantitative Data for Anticancer Morpholine Derivatives:

| Compound | Target | IC50 | Cell Line | Reference |

| Gefitinib | EGFR | 2-8 nM | Various | [8] |

| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110α | 2.0 nM | - | [18] |

| ZSTK474 analog 6s | PI3Kα, δ, MEK | 105-350 nM | A375, D54, SET-2 | [10] |

| Morpholino pyrimidine derivative 18b | PI3Kα | 0.46 nM | PC-3, HCT-116, A549, MDA-MB-231 | [17] |

| 2-(anthracen-9-yl)triazole 10e | - | 14.5 µM | MCF-7 | [19] |

Central Nervous System (CNS) Activity

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[6][7][20]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[4][21] The morpholine moiety is crucial for its interaction with the norepinephrine transporter.[22][23][24]

Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[25][26][27] The morpholine ring in aprepitant is a key structural feature for its high binding affinity.[28][29]

Cholinesterase Inhibitors: Morpholine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease.[1][30]

Quantitative Data for CNS-Active Morpholine Derivatives:

| Compound | Target | Binding Affinity/IC50 | Reference |

| Reboxetine | Norepinephrine Transporter (NET) | Ki > 1,000 nmol/L (for other receptors) | [22] |

| Aprepitant | NK1 Receptor | IC50 = 0.1 nM | [25][26] |

| Quinoline derivative 11g | AChE | IC50 = 1.94 µM | [30] |

| Morpholine-based chalcone | MAO-B | IC50 = 0.030 µM | [1] |

Anti-infective Activity

Linezolid (Zyvox®): An oxazolidinone antibiotic containing a morpholine ring, used for the treatment of serious infections caused by Gram-positive bacteria.[31] The morpholine group contributes to its pharmacokinetic profile.[2][5][7]

Pharmacokinetic Parameters of Linezolid:

| Parameter | Value | Reference |

| Bioavailability | ~100% | [5][31] |

| Protein Binding | 31% | [5][31] |

| Elimination Half-life | 5-7 hours | [31] |

| Volume of Distribution | 40-50 L | [5] |

Experimental Protocols

PI3K Inhibition Assay (In Vitro Kinase Assay)

This protocol describes a general method to determine the in vitro inhibitory activity of a morpholine derivative against a PI3K isoform.

Materials:

-

Recombinant PI3K enzyme (e.g., p110α/p85α)

-

PIP2 (substrate)

-

ATP

-

Kinase assay buffer

-

Test compound (morpholine derivative)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.

-

Add the PI3K enzyme to the wells of a microplate.

-

Add the diluted test compound or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[9][32][33][34]

Cell Proliferation Assay (WST-1 Assay)

This protocol is used to assess the effect of a morpholine derivative on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Test compound (morpholine derivative)

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add WST-1 reagent to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.[35]

Receptor Binding Assay (for Aprepitant)

This protocol outlines a method to determine the binding affinity of a compound to the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor

-

Radiolabeled ligand (e.g., [³H]-Substance P)

-

Test compound (aprepitant or derivative)

-

Assay buffer

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the cell membranes, radiolabeled ligand, and either the test compound or vehicle.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Separate the bound and free radioligand by rapid filtration through a filter mat.

-

Wash the filters to remove unbound radioligand.

-

Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[25][28][29]

Conclusion

The morpholine ring is a remarkably versatile and valuable scaffold in drug discovery. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into a wide array of therapeutic agents targeting diverse diseases. The structure-activity relationships of morpholine derivatives are often well-defined, with the morpholine moiety playing a critical role in target binding and the modulation of pharmacokinetic properties. A thorough understanding of the synthesis, properties, and biological activities of morpholine derivatives, as outlined in this guide, is essential for the rational design and development of the next generation of innovative medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jvsmedicscorner.com [jvsmedicscorner.com]

- 3. researchgate.net [researchgate.net]

- 4. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 22. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. selleckchem.com [selleckchem.com]

- 26. mdpi.com [mdpi.com]

- 27. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. sigmaaldrich.cn [sigmaaldrich.cn]

- 34. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]

- 35. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-Morpholinebutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-morpholinebutanenitrile, a molecule of interest in synthetic and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, offering a foundational resource for its identification, characterization, and application in research and development.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | t | 4H | O-(CH ₂)₂-N |

| 2.40 | m | 6H | N-(CH ₂)₂-C, N-CH ₂-C₃H₆-CN |

| 2.32 | t | 2H | CH ₂-CN |

| 1.70 | p | 2H | N-CH₂-CH ₂-CH₂-CN |

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 119.5 | -C N |

| 66.8 | O-(C H₂)₂-N |

| 56.8 | N-C H₂-C₃H₆-CN |

| 53.4 | N-(C H₂)₂-C |

| 23.9 | N-CH₂-C H₂-CH₂-CN |

| 16.9 | C H₂-CN |

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.[1]

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 2245 | Medium | C≡N stretch (nitrile) |

| 1450 | Medium | C-H bend |

| 1280 | Strong | C-N stretch |

| 1115 | Strong | C-O-C stretch (ether) |

Sample Phase: Vapor. Data sourced from PubChem.[2]

Mass Spectrometry

Predicted Fragmentation Pathways:

The primary fragmentation is anticipated to occur via alpha-cleavage adjacent to the nitrogen atom of the morpholine ring and the ether oxygen. This would lead to the formation of characteristic fragment ions. The loss of the cyanopropyl group would result in a fragment at m/z 86. Another significant fragmentation pathway could involve the cleavage of the morpholine ring itself.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS to the solution to serve as an internal reference.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using their characteristic vibrational frequencies.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)

-

Isopropanol or acetone for cleaning

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

Procedure (using Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Figure 1. Workflow for the spectral analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C8H14N2O | CID 294574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine, 4-nitroso- [webbook.nist.gov]

- 4. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]- [webbook.nist.gov]

- 5. Morpholine, 4-(4-chloro-2-nitrophenyl)- [webbook.nist.gov]

- 6. Morpholine, 4-methyl- [webbook.nist.gov]

4-Morpholinebutanenitrile: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 4-Morpholinebutanenitrile (CAS No: 5807-11-4). The following sections detail the hazard classifications, personal protective equipment (PPE) recommendations, handling and storage procedures, emergency protocols, and physical and chemical properties of this compound. This document is intended to equip laboratory personnel with the knowledge necessary to work with this substance safely.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Pictograms:

Signal Word: Warning [1]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. These statements are crucial for safe handling and emergency response.[1]

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P317 | IF SWALLOWED: Get medical help. |

| P330 | Rinse mouth. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337 + P317 | If eye irritation persists: Get medical help. |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 5807-11-4 |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Melting Point | Not specified in available data |

| Solubility | Not specified in available data |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

-

Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[3] Inspect gloves before use and remove them with care to avoid skin contamination.[3]

-

Skin and Body Protection: A laboratory coat and closed-toed footwear are required.[2] For larger quantities or potential for splashing, consider an impervious gown.

-

Respiratory Protection: Work in a well-ventilated area. If vapors or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

General Handling and Hygiene

-

Avoid contact with skin and eyes.[4]

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory or chemical storage area.[5]

-

Keep the container tightly closed when not in use.

-

Use only in a chemical fume hood.[5]

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency, follow these procedures promptly and seek medical attention.

First-Aid Measures

-

If Swallowed: Rinse mouth.[6] Do NOT induce vomiting.[7] Get medical help.[1]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[4] Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4]

-

If Inhaled: Remove to fresh air.[3] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen cyanide.[3][7]

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[7]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[3] Keep in suitable, closed containers for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific applications of this compound are not publicly available in standard safety and handling literature. Researchers should consult peer-reviewed scientific journals and established laboratory procedures for methodologies related to their specific research. When developing experimental protocols, the safety and handling information provided in this guide must be integrated into all standard operating procedures.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.[2]

-

Container Management: Keep waste containers tightly closed and store them in a designated, secure area.[2]

-

Disposal: Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[8]

References

- 1. This compound | C8H14N2O | CID 294574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. in.gov [in.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Morpholinebutanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Morpholinebutanenitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine and understand the solubility of this compound in various organic solvents. It includes detailed experimental protocols and a logical workflow for solubility determination.

Introduction to this compound

This compound, also known as 4-(3-cyanopropyl)morpholine, is a chemical compound with the molecular formula C8H14N2O[1]. Its structure consists of a morpholine ring attached to a butane nitrile chain. Understanding its solubility in different organic solvents is crucial for its application in various fields, including pharmaceutical synthesis, where it may be used as an intermediate. The polarity of the molecule, influenced by the morpholine and nitrile groups, suggests it will have varied solubility across a range of organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility[2][3]. This compound possesses both polar (morpholine and nitrile groups) and non-polar (butane chain) characteristics. This amphiphilic nature suggests the following predicted solubility behavior:

-

Polar Protic Solvents (e.g., ethanol, methanol): Expected to have good solubility due to hydrogen bonding potential with the nitrogen and oxygen atoms of the morpholine ring.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): Good solubility is anticipated due to dipole-dipole interactions.

-

Non-polar Solvents (e.g., hexane, toluene): Limited solubility is expected due to the dominant polarity of the morpholine and nitrile functionalities.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Isothermal Equilibrium | ||

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Equilibrium | ||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Equilibrium | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Equilibrium | ||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Isothermal Equilibrium | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Equilibrium | ||

| e.g., Methanol | e.g., 25 | e.g., Isothermal Equilibrium | ||

| e.g., Hexane | e.g., 25 | e.g., Isothermal Equilibrium |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

4.1. Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, solvent compatible)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of an appropriate solvent for analysis.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

-

Calculate the original solubility in g/100 mL or mol/L.

4.2. Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Objective: To determine solubility by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Follow steps 1-8 of the Isothermal Equilibrium Method.

-

Accurately weigh an evaporating dish or a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution to the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

Calculate the solubility in g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

Potential Research Applications of 4-Morpholinebutanenitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinebutanenitrile, a heterocyclic compound featuring a morpholine ring and a nitrile functional group, represents a chemical scaffold with significant potential in drug discovery and neuroscience research. While extensive research on this specific molecule is not widely published, its structural motifs are present in numerous biologically active compounds, suggesting a range of plausible research applications. This technical guide consolidates the available information on this compound and related morpholine derivatives to provide a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols to facilitate future research endeavors. The morpholine moiety is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability, and to interact with various biological targets. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, offering further possibilities for pharmacological modulation. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical and Physical Properties

This compound, also known as 4-(3-cyanopropyl)morpholine, is a small molecule with the chemical formula C₈H₁₄N₂O. A summary of its key chemical and physical properties is presented in Table 1. This data is crucial for designing and interpreting experiments, including formulation, analytical method development, and pharmacokinetic studies.

| Property | Value | Source |

| IUPAC Name | 4-morpholin-4-ylbutanenitrile | PubChem |

| Molecular Formula | C₈H₁₄N₂O | PubChem |

| Molecular Weight | 154.21 g/mol | PubChem |

| CAS Number | 5807-11-4 | PubChem |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to have good aqueous solubility | Inferred |

| LogP (calculated) | -0.1 | PubChem |

| SMILES | C1COCCN1CCCC#N | PubChem |

| InChI | InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-2,4-8H2 | PubChem |

Potential Research Applications

While specific biological activities of this compound are not extensively documented, the presence of the morpholine ring in numerous CNS-active drugs suggests its potential as a scaffold for neurological and psychiatric drug discovery.[1][2]

Central Nervous System (CNS) Disorders

The morpholine moiety is a common feature in drugs targeting the CNS due to its ability to improve properties like blood-brain barrier penetration and metabolic stability.[1] Therefore, this compound could serve as a lead compound or a synthetic intermediate for developing novel therapeutics for a range of neurological and psychiatric conditions.

Logical Relationship for CNS Drug Discovery Potential

Sigma Receptor Modulation

Several morpholine-containing compounds have shown affinity for sigma receptors (σ₁ and σ₂), which are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[3][4] The structural features of this compound make it a candidate for investigation as a sigma receptor ligand.

Potential Signaling Pathway Involvement

Enzyme Inhibition

The nitrile group in this compound could potentially interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor. For instance, nitrile-containing compounds have been explored as inhibitors of proteases and other enzymes.

Experimental Protocols

To facilitate the investigation of this compound's potential biological activities, this section provides detailed protocols for relevant in vitro assays.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a 4-halobutyronitrile with morpholine.

Experimental Workflow: Synthesis

Protocol:

-

To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and 4-chlorobutyronitrile (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

In Vitro Cytotoxicity Assessment

To evaluate the potential cytotoxic effects of this compound, standard cell-based assays such as the MTT or LDH assay can be employed using relevant cell lines (e.g., neuronal cell lines like SH-SY5Y for neurotoxicity studies).[5][6]

Experimental Workflow: Cytotoxicity Assay

MTT Assay Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Sigma Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[7][8]

Experimental Workflow: Radioligand Binding Assay

Protocol for σ₁ Receptor Binding:

-

Prepare membrane homogenates from a suitable source, such as guinea pig brain or cells overexpressing the σ₁ receptor.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand --INVALID-LINK---pentazocine (e.g., 1-5 nM), and a range of concentrations of this compound.

-

To determine non-specific binding, include wells with an excess of a known high-affinity sigma ligand (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound presents an intriguing starting point for drug discovery and chemical biology research, particularly in the area of CNS disorders. Although direct evidence of its biological activity is currently limited, its structural relationship to known bioactive molecules provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to begin exploring the pharmacological profile of this compound.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a broad panel of CNS targets, including various GPCRs, ion channels, and enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact biological activity and to optimize lead compounds.

-

In Vivo Studies: If promising in vitro activity is identified, progressing to in vivo models to assess pharmacokinetic properties, efficacy, and safety.

By systematically applying the methodologies outlined in this guide, the scientific community can unlock the full potential of this compound and its derivatives as valuable tools and potential therapeutics.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sigma Receptors [sigmaaldrich.com]

- 4. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neuroproof.com [neuroproof.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Morpholine-Containing Nitriles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals